5-Bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole
Description
Properties
Molecular Formula |
C11H8BrF3N2 |
|---|---|
Molecular Weight |
305.09 g/mol |
IUPAC Name |
5-bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)imidazole |
InChI |
InChI=1S/C11H8BrF3N2/c12-11-10(7-1-3-8(13)4-2-7)16-6-17(11)5-9(14)15/h1-4,6,9H,5H2 |
InChI Key |
IJWMQGDZUFKLAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(C=N2)CC(F)F)Br)F |
Origin of Product |
United States |
Biological Activity
5-Bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Its unique structural features, including a bromine atom, difluoroethyl group, and fluorophenyl moiety, suggest significant potential for various biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.12 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H10BrF3N2 |
| Molecular Weight | 319.12 g/mol |
| CAS Number | 2001563-44-4 |
Structural Features
This compound features an imidazole ring substituted at specific positions:
- 5-position : Bromo group
- 1-position : Difluoroethyl group
- 4-position : Fluorophenyl group
These substitutions contribute to its chemical reactivity and biological activity, particularly in pharmacological contexts.
Antimicrobial Properties
Recent studies have indicated that imidazole derivatives exhibit notable antimicrobial activity. For instance, Jain et al. evaluated various imidazole derivatives against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives had significant zones of inhibition, suggesting potential as antibacterial agents.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | E. coli: 15 |
| P. aeruginosa: 19 | |
| B. subtilis: 21 | |
| B. megaterium: 19 | |
| A. niger: 20 | |
| C. albicans: 19 |
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes or receptors due to its unique structural features. The presence of fluorinated groups often enhances bioavailability and metabolic stability, making this compound a candidate for further pharmacological investigation .
Cytotoxicity and Cell Viability
In vitro studies have explored the cytotoxic effects of various imidazole derivatives on cancer cell lines. The findings indicate that these compounds can affect cell viability significantly. For example, certain derivatives demonstrated dose-dependent cytotoxicity against specific cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Case Study: Antibacterial Activity Evaluation
A comprehensive evaluation conducted by Sharma et al. synthesized several imidazole derivatives and tested their antibacterial efficacy using the Kirby-Bauer disc diffusion method against multiple pathogens. The study concluded that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin.
Research Findings Summary
- Synthesis : The synthesis of the compound typically involves multi-step reactions requiring precise control over conditions to ensure high yield and purity.
- Biological Evaluation : Various studies have highlighted the potential of imidazole derivatives in treating microbial infections and their role in inhibiting specific biological targets .
- Therapeutic Potential : Ongoing research is investigating the use of these compounds in targeted therapies, particularly in oncology and infectious disease management .
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Key analogues are selected based on shared substituents or functional groups (Table 1).
Table 1: Structural Comparison of 5-Bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole with Analogues
Notes:
- SB202190/SB203580 : These share the 4-fluorophenyl group at position 4 but differ at positions 2 and 5 (pyridyl or methylsulfinylphenyl). Both are established kinase inhibitors, suggesting the target compound’s fluorophenyl group may confer similar binding affinity to kinase active sites .
- 4-(4-Fluorophenyl)-1H-imidazole : A simpler analogue used in fluorinated zeolitic-imidazolate frameworks (ZIFs). The absence of bromine and difluoroethyl groups reduces steric bulk, making it suitable for material science applications .
- Difluoromethoxyphenyl analogue: Shares bromine and fluorine substituents but at different positions.
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects : Bromine (σₚ = +0.26) and fluorine (σₚ = +0.06) at positions 5 and 4, respectively, polarize the imidazole ring, altering reactivity and binding interactions .
Preparation Methods
Imidazole Ring Formation and 4-Phenyl Substitution
The imidazole core bearing the 4-(4-fluorophenyl) group is synthesized through established imidazole ring construction methods. Literature protocols adapted from phenyl-imidazole derivative syntheses involve:
- Reaction of α-bromo-ketones with formamide or related reagents to form the imidazole ring.
- Introduction of the 4-fluorophenyl substituent via Suzuki–Miyaura cross-coupling reactions using 4-fluorophenylboronic acid and a suitable bromo-substituted imidazole precursor.
This approach allows for regioselective functionalization at the 4-position of the imidazole ring.
Bromination at the 5-Position
Selective bromination at the 5-position of the imidazole ring is achieved using N-bromosuccinimide (NBS) or related brominating agents under controlled conditions. For example:
- Starting from a 1,2-dimethyl-imidazole derivative, bromination with NBS in solvents like methanol or DMF at room temperature yields the 4-bromo or 5-bromo imidazole regioisomers.
- Regioisomer separation is performed by preparative thin-layer chromatography (TLC) or column chromatography to isolate the desired 5-bromo isomer.
Alternative approaches involve Sandmeyer-type deaminative bromination for introducing bromine on the imidazole ring.
N-1 Alkylation with 2,2-Difluoroethyl Group
The N-1 position alkylation is performed by:
- Deprotonation of the imidazole nitrogen using a strong base such as sodium hydride (NaH).
- Subsequent alkylation with 2,2-difluoroethyl halides (e.g., 2,2-difluoroethyl bromide or iodide).
This step requires inert atmosphere conditions (nitrogen or argon) and low temperatures to prevent side reactions and decomposition of fluorinated alkylating agents.
Purification and Characterization
- Purification is typically done by column chromatography using silica gel.
- Characterization includes NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Imidazole ring formation | α-Bromo-ketone + formamide, reflux | Formation of imidazole core |
| 2 | Suzuki–Miyaura coupling | 4-Fluorophenylboronic acid, Pd catalyst | Introduction of 4-(4-fluorophenyl) substituent |
| 3 | Bromination | N-Bromosuccinimide (NBS), RT, MeOH/DMF | Selective 5-bromo substitution |
| 4 | N-1 Alkylation | NaH, 2,2-difluoroethyl halide, inert atm. | Introduction of 2,2-difluoroethyl group at N-1 |
| 5 | Purification | Silica gel chromatography | Isolation of pure target compound |
Research Findings and Optimization Notes
- The bromination step requires precise control to avoid formation of regioisomeric mixtures; separation by chromatography is necessary.
- Alkylation with fluorinated alkyl halides is sensitive to moisture and temperature; inert atmosphere and anhydrous solvents improve yields.
- Use of Suzuki coupling enables modular introduction of fluorophenyl groups, allowing structural variation for biological activity exploration.
- Reported yields for bromination and alkylation steps typically range from 55% to 80%, depending on reaction scale and conditions.
- Scalable synthetic routes have been developed for related imidazole derivatives, suggesting potential for kilogram-scale synthesis with optimized protocols.
Representative Literature Protocol Extract
- A typical alkylation procedure involves deprotonation of the imidazole with sodium hydride in dry tetrahydrofuran (THF) under nitrogen at 0°C, followed by dropwise addition of 2,2-difluoroethyl bromide. The mixture is stirred at room temperature for several hours before quenching and purification.
- Bromination is conducted by adding NBS slowly to a solution of the imidazole substrate in DMF at room temperature, monitoring reaction progress by TLC or LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
